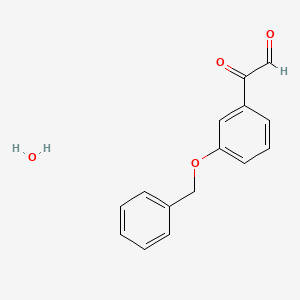

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate

Beschreibung

Eigenschaften

IUPAC Name |

2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3.H2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12;/h1-10H,11H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLPDSSFCPHKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate typically involves the reaction of 3-(benzyloxy)benzaldehyde with an appropriate oxidizing agent. One common method includes the use of hydrazine hydrate in the presence of glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. These changes can influence its interaction with biological molecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share the glyoxal hydrate core but differ in substituents on the phenyl ring:

Physicochemical Properties

- Solubility : The benzyloxy substituent in the target compound likely reduces water solubility compared to the phenyl analog, favoring organic solvents (e.g., DCM, THF). The bromo analog may exhibit intermediate solubility due to polarizability of the C-Br bond .

- The bromo substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility . The unsubstituted phenyl analog is more reactive toward nucleophilic additions due to the absence of steric hindrance .

Contrast with Natural Hydrates

Natural hydrates, such as oxypeucedanin hydrate (found in Angelica polymorpha), exhibit biological activities (e.g., anti-inflammatory effects) but are structurally distinct, featuring fused coumarin or furan rings . In contrast, synthetic glyoxal hydrates like the target compound are simpler and tailored for chemical synthesis rather than bioactivity.

Biologische Aktivität

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate, also known by its chemical identifier CAS No. 69736-33-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

The primary biological target of this compound is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . By inhibiting LeuRS, the compound disrupts protein synthesis in Mycobacterium tuberculosis, thereby inhibiting bacterial growth and proliferation. This mechanism is crucial in developing treatments for tuberculosis, as it targets a vital step in the protein synthesis pathway by preventing the charging of tRNA with leucine.

Pharmacokinetics and Selectivity

The compound exhibits high selectivity for the Mtb LeuRS enzyme, making it a promising candidate for further development as an anti-tuberculosis agent. The pharmacokinetic profile indicates that it may possess favorable absorption and distribution characteristics within biological systems, although specific data on its half-life and metabolic pathways are still under investigation.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. The compound's ability to inhibit protein synthesis in bacteria underlines its potential as a novel antimicrobial agent.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been evaluated for its antioxidant activity. Preliminary studies suggest that it may scavenge free radicals and reduce oxidative stress in cellular models, which is critical in preventing cellular damage and inflammation .

Study 1: Inhibition of Mycobacterium tuberculosis

In a study focused on the inhibition of Mycobacterium tuberculosis, researchers found that this compound effectively inhibited bacterial growth at low micromolar concentrations. The study utilized various assays to confirm the compound's mechanism of action through LeuRS inhibition, demonstrating a promising lead for drug development against tuberculosis.

Study 2: Antioxidant Activity Assessment

A separate investigation assessed the antioxidant properties of this compound using various assays including ORAC (Oxygen Radical Absorbance Capacity). The results indicated that it exhibited significant antioxidant capacity comparable to known antioxidants, suggesting potential applications in treating oxidative stress-related disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antioxidant | Inhibition of LeuRS |

| Compound A | Antimicrobial | Inhibition of cell wall synthesis |

| Compound B | Antioxidant | Free radical scavenging |

This table illustrates how this compound compares with other compounds regarding biological activity and mechanisms.

Q & A

Q. What are the established synthetic routes for 2-(3-(benzyloxy)phenyl)-2-oxoacetaldehyde hydrate, and how do reaction conditions influence yield?

The compound is typically synthesized via oxidation or condensation reactions. A common approach involves benzyloxy-group protection of phenolic intermediates, followed by oxidation of the α-hydroxy ketone precursor. For example, Cs₂CO₃-mediated alkylation of 3-hydroxybenzaldehyde derivatives with benzyl bromide can introduce the benzyloxy group, followed by glyoxalation to form the oxoacetaldehyde moiety . Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) is critical to isolate the hydrate form. Yield optimization requires controlled temperature (e.g., 80°C for alkylation) and anhydrous conditions to prevent hydrolysis of the benzyloxy group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the benzyloxy group (δ ~4.9–5.1 ppm for –OCH₂Ph protons) and the hydrate’s carbonyl signals (δ ~9.5–10.0 ppm for aldehyde proton in anhydrous form; hydrate form may show broad peaks due to water interaction) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O–H stretch from hydrate) .

- Mass Spectrometry : Exact mass (258.1106 g/mol) via high-resolution MS distinguishes the hydrate from its anhydrous form .

Q. How should researchers handle and store this compound to ensure stability?

The hydrate form is hygroscopic and sensitive to heat. Storage at 0–6°C in airtight containers under inert gas (e.g., N₂) is recommended to prevent dehydration or hydrolysis of the benzyloxy group . Solubility in polar aprotic solvents (e.g., DMF, THF) facilitates experimental use, but solutions should be prepared fresh to avoid degradation.

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis?

This compound serves as a key intermediate in forming cinnolinones and benzofurans. For instance, reaction with dimedone and hydrazine hydrate at 5–8°C yields 7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one derivatives via cyclocondensation . The benzyloxy group enhances electron density at the phenyl ring, directing electrophilic substitution reactions. Advanced applications include natural product synthesis, such as flavonoids and lignans, where regioselectivity is controlled by the protecting group .

Q. What mechanistic role does the benzyloxy group play in oxidation or substitution reactions?

The benzyloxy group acts as an electron-donating substituent, activating the phenyl ring for electrophilic attack. In substitution reactions (e.g., nucleophilic aromatic substitution), it stabilizes transition states through resonance. Comparative studies with chloro or methoxy analogs (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) reveal slower reaction kinetics due to reduced electron withdrawal, highlighting the benzyloxy group’s balance between steric bulk and electronic effects .

Q. What analytical challenges arise in distinguishing the hydrate from anhydrous forms, and how are they resolved?

The hydrate’s water of crystallization complicates mass spectrometry and NMR interpretation. TGA (thermogravimetric analysis) quantifies water loss (~10–15% weight loss below 100°C), while dynamic vapor sorption (DVS) assesses hygroscopicity. X-ray crystallography can resolve structural differences, as seen in related compounds like 2-oxo-2-phenylacetic acid hydrate, where water molecules occupy specific lattice positions .

Methodological Considerations

- Contradictions in Data : While and describe methoxy analogs, their reactivity profiles (e.g., oxidation susceptibility) differ due to the benzyloxy group’s stability under basic conditions. Researchers must validate synthetic protocols specifically for the benzyloxy derivative.

- Biological Applications : Limited direct evidence exists for this compound’s bioactivity, but structural analogs (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) show antimicrobial potential, suggesting avenues for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.